Levovirin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Levovirin can be synthesized through the glycosylation of 3-substituted triazoles in the presence of a Lewis acid . The process involves:
- Reaction of a triazole with a protected ribofuranose.
- Removal of the protecting groups.
- Optionally converting the resulting compound into a carboxyamide group .
Industrial Production Methods: The industrial production of this compound follows similar synthetic approaches used for ribavirin. The process has been optimized to ensure reduced toxicity while retaining antiviral and immunomodulatory activities .
Chemical Reactions Analysis
Types of Reactions: Levovirin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the ribofuranosyl moiety.
Substitution: Substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential biological activities .
Scientific Research Applications
Chemistry: Levovirin serves as a model compound for studying nucleoside analogues and their chemical properties.
Biology: It is used to investigate the mechanisms of antiviral activity and immunomodulation.
Medicine: this compound is an investigational drug for treating hepatitis C virus-mediated diseases.
Mechanism of Action
Levovirin exerts its effects through several mechanisms:
Antiviral Activity: this compound inhibits the replication of RNA viruses by interfering with viral RNA synthesis.
Immunomodulation: this compound enhances T-cell-mediated immunity by promoting the expression of antiviral Th1 cytokines and suppressing Th2 cytokines.
Molecular Targets: The primary molecular targets include viral RNA-dependent RNA polymerase and various immune cells involved in the antiviral response.
Comparison with Similar Compounds
Telbivudine: An l-nucleoside analogue used to treat hepatitis B virus infections.
Emtricitabine: Another nucleoside analogue used in the treatment of HIV.
Uniqueness of this compound: this compound stands out due to its reduced toxicity compared to ribavirin while retaining similar immunomodulatory and antiviral activities . Its unique l-enantiomeric structure contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-RGDLXGNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174648 | |
Record name | Levovirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206269-27-4 | |
Record name | Levovirin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206269-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levovirin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206269274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levovirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06523 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levovirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGF0S6S33Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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